1-(2-chloro-4-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-chloro-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring
Mechanism of Action
Target of Action
The primary target of 1-(2-chloro-4-nitrophenyl)-1H-imidazole is a two-component FAD-dependent monooxygenase, HnpAB . This enzyme is involved in the degradation of 2-chloro-4-nitrophenol (2C4NP), a common chlorinated nitrophenol pollutant . The role of HnpAB is to catalyze the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Mode of Action
This compound interacts with its target, HnpAB, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . This interaction results in the degradation of 2C4NP, a process that is crucial for the detoxification of this environmental pollutant .
Biochemical Pathways
The compound affects the 1,2,4-benzenetriol (BT) pathway, which is involved in the degradation of 2C4NP . The BT pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The degradation of 2C4NP via the BT pathway involves the ring-cleavage of BT with the formation of maleylacetate .
Pharmacokinetics
The compound’s interaction with hnpab suggests that it may be metabolized by this enzyme
Result of Action
The result of the action of this compound is the degradation of 2C4NP, a common environmental pollutant . This degradation process is crucial for the detoxification of 2C4NP and helps to reduce its environmental impact .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of 2C4NP in the environment can induce the upregulation of the hnp genes, which are involved in the catabolism of 2C4NP Additionally, the efficacy and stability of the compound may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
1-(2-chloro-4-nitrophenyl)-1H-imidazole has been found to interact with certain enzymes and proteins. For instance, it has been reported to interact with a two-component FAD-dependent monooxygenase, HnpAB . This enzyme catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Cellular Effects
It is known that the compound can influence cell function by interacting with certain enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme HnpAB. This enzyme catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Metabolic Pathways
It is known to interact with the enzyme HnpAB, which is involved in the metabolism of 2-chloro-4-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole typically involves the reaction of 2-chloro-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
Nucleophilic Substitution: Formation of substituted imidazoles.
Reduction: Formation of 1-(2-chloro-4-aminophenyl)-1H-imidazole.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
1-(2-chloro-4-nitrophenyl)-1H-imidazole is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The imidazole ring further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLGSKWTAGNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415455 | |
Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862776-43-0 | |
Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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